2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core, a pyridine ring, and a phenyl group with an isopropoxy substituent, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.
Attachment of the Phenyl Group: The phenyl group with an isopropoxy substituent can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyridine derivatives.
Substitution: Formation of various substituted quinoline or pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-2-yl)quinoline-4-carboxamide
- 2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-4-yl)quinoline-4-carboxamide
- 2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-3-yl)quinoline-3-carboxamide
Uniqueness
2-[3-(propan-2-yloxy)phenyl]-N-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)-N-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16(2)29-19-9-5-7-17(13-19)23-14-21(20-10-3-4-11-22(20)27-23)24(28)26-18-8-6-12-25-15-18/h3-16H,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUKTCAGPXKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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